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1,5-diphenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1350760
CAS No.: 98700-53-9
M. Wt: 264.28 g/mol
InChI Key: XFYHUVOWHZCRFB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Research

The journey of pyrazole chemistry began in the late 19th century. The German chemist Ludwig Knorr is credited with giving the name "pyrazole" to this class of compounds in 1883. Shortly after, in 1889, Eduard Buchner achieved the first synthesis of pyrazole itself. A classic and fundamental method for synthesizing substituted pyrazoles, known as the Knorr pyrazole synthesis, was developed by reacting β-diketones with hydrazine (B178648) derivatives. This foundational reaction opened the doors for the creation of a vast array of pyrazole derivatives.

Over the decades, research into pyrazoles has evolved significantly. Initial studies focused on understanding the fundamental reactivity and properties of the pyrazole ring. As synthetic methodologies advanced, so did the ability to create more complex and functionally diverse pyrazole-containing molecules. The 20th and 21st centuries have witnessed an explosion in pyrazole research, driven by the discovery of their significant biological activities and applications in various scientific fields. Modern synthetic techniques, including multicomponent reactions and environmentally friendly catalytic methods, have further expanded the accessibility and diversity of pyrazole derivatives.

Importance of the Pyrazole Scaffold in Chemical and Biological Sciences

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The versatility of the pyrazole ring allows it to serve as a core structure for a multitude of compounds with a wide spectrum of biological activities.

The significance of the pyrazole scaffold is evident across several scientific disciplines:

Medicinal Chemistry: Pyrazole derivatives are renowned for their diverse pharmacological properties. They form the core of numerous drugs with anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities. A notable example is Celecoxib (B62257), a potent anti-inflammatory drug. The ability of the pyrazole ring to be readily substituted allows for the fine-tuning of its biological activity, making it a valuable tool for drug design and development.

Agrochemicals: The biological activity of pyrazoles extends to agriculture. Several commercial pesticides, herbicides, and fungicides are based on the pyrazole structure, highlighting their importance in crop protection.

Materials Science: The unique electronic properties of the pyrazole ring have led to its incorporation into advanced materials. Pyrazole-containing polymers and dyes are being investigated for applications in electronics and photonics.

The broad utility of the pyrazole scaffold is summarized in the table below:

Field of ApplicationExamples of Activities/Uses
Medicinal Chemistry Anti-inflammatory, Analgesic, Antimicrobial, Anticancer, Antiviral, Antidiabetic
Agrochemicals Herbicides, Insecticides, Fungicides
Materials Science Dyes, Polymers, Fluorescent substances

Overview of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid in Pyrazole Research

Within the extensive family of pyrazole derivatives, this compound holds a significant position, primarily as a versatile synthetic intermediate. This compound, with the chemical formula C₁₆H₁₂N₂O₂, serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.

Research has demonstrated that this compound can be used to synthesize a variety of other compounds, including amides, esters, and fused heterocyclic systems. For instance, its acid chloride derivative is a key reactant in creating novel pyrazole-3-carboxamides and 3H-imidazo[4,5-b]pyridine derivatives. mdpi.com These subsequent molecules are then often screened for a range of biological activities.

While this compound is primarily valued as a precursor, its derivatives have shown promise in several areas of biological research. Studies have investigated compounds derived from it for their potential as antimicrobial agents. researchgate.net Furthermore, it serves as a precursor for synthesizing compounds that have been explored for the treatment of diseases caused by protozoan parasites, such as Leishmania and Plasmodium species. evitachem.com The general synthetic utility of this compound is highlighted by its use in creating a diverse library of pyrazole derivatives for further investigation. researchgate.net

The physical and chemical properties of this compound are presented in the table below:

PropertyValue
Molecular Formula C₁₆H₁₂N₂O₂
Molecular Weight 264.28 g/mol
CAS Number 98700-53-9
Appearance Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O2 B1350760 1,5-diphenyl-1H-pyrazole-4-carboxylic acid CAS No. 98700-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diphenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYHUVOWHZCRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396616
Record name 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98700-53-9
Record name 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Functionalization Strategies of 1,5 Diphenyl 1h Pyrazole 4 Carboxylic Acid

Synthesis of Ester Derivatives of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid Analogues

The esterification of pyrazole-4-carboxylic acids is a fundamental transformation for creating a diverse range of derivatives. The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a commonly employed method. masterorganicchemistry.com This equilibrium-driven reaction typically utilizes an excess of the alcohol to favor the formation of the ester. masterorganicchemistry.com

For instance, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester can be decarboxylated to yield ethyl 1,5-diphenylpyrazole-4-carboxylate. researchgate.net Furthermore, the acid chloride of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid can be reacted with various alcohols to produce the corresponding ester derivatives. researchgate.net A general process for the manufacture of esters of 1-H-pyrazole-4-carboxylic acids involves the reaction of a compound of the formula R1-C(O)-CH=C(OR4)-R3 with a hydrazine (B178648) of the formula R2NHNH2 in the presence of an organic solvent. google.com

A study on the synthesis of pyrazole-5-carboxylates utilized a one-pot procedure involving the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. nih.gov This method, employing DBU as a base in acetonitrile, resulted in good yields and high regioselectivity. nih.gov Another approach involves the alkylation of ethyl esters of 4-pyrazolecarboxylic acid with α,ω-dibromoalkanes in a superbasic KOH-DMSO system, leading to high yields of the corresponding diethyl dicarboxylates. nih.gov

The following table summarizes representative examples of synthesized ester derivatives of pyrazole (B372694) carboxylic acids:

Starting MaterialReagent(s)ProductYield (%)Reference(s)
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl esterHeatEthyl 1,5-diphenylpyrazole-4-carboxylateNot specified researchgate.net
1,5-Diphenyl-1H-pyrazole-3,4-dicarbonyl dichlorideVarious alcoholsCorresponding ester derivativesNot specified researchgate.net
Ethyl diazoacetate and α-methylene carbonyl compoundsDBU, acetonitrilePyrazole-5-carboxylatesGood nih.gov
Ethyl esters of 4-pyrazolecarboxylic acidα,ω-dibromoalkanes, KOH-DMSODiethyl dicarboxylatesHigh nih.gov

Amide and Carboxamide Derivative Synthesis

The synthesis of amide and carboxamide derivatives of this compound and its analogues is a widely explored area, primarily due to the biological significance of the amide bond. A common route to these derivatives involves the acylation of various amines with the corresponding pyrazole-4-carbonyl chloride. mdpi.com

For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized by acylating substituted anilines with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. mdpi.com Similarly, pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) were prepared from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride. tandfonline.com

The direct coupling of the carboxylic acid with an amine using a coupling agent is another effective method. N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamides were synthesized from 1,3-diphenyl-1H-pyrazole-4-carboxylic acid and 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. rsc.org

The following table provides examples of synthesized amide and carboxamide derivatives:

Pyrazole Carboxylic Acid/ChlorideAmine/NucleophileProductYield (%)Reference(s)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideSubstituted anilinesN-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamidesModerate to excellent mdpi.com
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride5-Amino-1,3,4-thiadiazole-2-sulfonamidePyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamideNot specified tandfonline.com
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileN-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide66% rsc.org
4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbonyl chlorideN-nucleophilesCorresponding amide derivativesNot specified researchgate.netresearchgate.net
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chlorideAromatic diamines1H-pyrazole-3-carboxamidesNot specified researchgate.net

Conversion to Nitrile Derivatives

The conversion of the carboxylic acid group of this compound into a nitrile functionality opens up further avenues for chemical modifications. A common method for this transformation is the dehydration of the corresponding primary amide. For instance, the nitrile derivative of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid was obtained by dehydrating the corresponding amide in a mixture of thionyl chloride (SOCl2) and dimethylformamide (DMF). researchgate.net

A direct conversion of carboxylic acids to nitriles can also be achieved through various chemical and chemoenzymatic methods. nih.govsemanticscholar.org One chemoenzymatic route involves a three-step cascade starting with the reduction of the carboxylic acid to an aldehyde, followed by in situ oxime formation and subsequent enzymatic dehydration to the nitrile. nih.gov

The synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles has been achieved through a one-pot, multicomponent reaction of substituted benzaldehydes, malononitrile, and phenylhydrazine (B124118) using various catalysts. nih.govresearchgate.net

The table below highlights some synthetic routes to pyrazole-4-carbonitriles:

Starting MaterialReagent(s)/CatalystProductYield (%)Reference(s)
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxamideSOCl2, DMF1,5-Diphenyl-1H-pyrazole-3,4-dicarbonitrileNot specified researchgate.net
Substituted benzaldehydes, malononitrile, phenylhydrazineLDH@PTRMS@DCMBA@CuI nano catalyst5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles85-93% nih.gov
Substituted benzaldehydes, malononitrile, phenylhydrazineAlumina–silica-supported MnO25-Amino-1H-pyrazole-4-carbonitrile derivativesHigh researchgate.net
(Ethoxymethylene)malononitrile and aryl hydrazinesEthanol5-Amino-1-aryl-1H-pyrazole-4-carbonitrilesNot specified researchgate.net

Acid Chloride Intermediates in Functionalization

The conversion of this compound to its corresponding acid chloride is a crucial step for enhancing its reactivity towards nucleophilic substitution. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. tubitak.gov.trchemicalbook.com The resulting 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride is a highly reactive intermediate that readily reacts with a wide range of nucleophiles.

For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is converted to its acid chloride, which then serves as a precursor for the synthesis of various amide and ester derivatives. tandfonline.comresearchgate.nettubitak.gov.tr Similarly, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid is converted to its diacid chloride to facilitate the synthesis of polyesters and polyamides. researchgate.net

The reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) has been studied both experimentally and theoretically, leading to the formation of either a carboxamide or a 3H-imidazo[4,5-b]pyridine derivative depending on the reaction conditions. nih.govnih.gov

Reactions with Diverse Nucleophiles

The activated 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride serves as a versatile electrophile for reactions with a variety of nucleophiles, leading to the formation of a broad spectrum of derivatives.

The reaction of 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride and its analogues with primary and secondary amines is a straightforward and efficient method for the synthesis of the corresponding amides. Aromatic diamines have also been used as nucleophiles, reacting with the acid chloride to form 1H-pyrazole-3-carboxamides. researchgate.net The reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine can lead to a simple carboxamide or a cyclized product, depending on the reaction conditions. nih.govnih.gov

The reactivity of pyrazole-3-carbonyl chlorides extends to reactions with hydroxylamines and carbazates. The reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamine (B1172632) and carbazate (B1233558) derivatives has been reported to yield N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, N,N-disubstituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylates, and 4-benzoyl-N'-(alkoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbohydrazides in good yields. tubitak.gov.tr

The following table summarizes the reactions of a pyrazole acid chloride with various nucleophiles:

Pyrazole Acid ChlorideNucleophileProduct TypeYield (%)Reference(s)
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chlorideAromatic diamines1H-pyrazole-3-carboxamidesNot specified researchgate.net
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride2,3-Diaminopyridine1H-pyrazole-3-carboxamide or 3H-imidazo[4,5-b]pyridine derivative69% (carboxamide) nih.govnih.gov
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chlorideHydroxylamine derivativesN-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and -carboxylates65-90% tubitak.gov.tr
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chlorideCarbazate derivatives4-Benzoyl-N'-(alkoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbohydrazides65-90% tubitak.gov.tr

Hydrazides

The conversion of the carboxylic acid moiety into a hydrazide represents a key synthetic transformation, opening pathways to a multitude of further derivatizations. The synthesis of 1,5-diphenyl-1H-pyrazole-4-carbohydrazide is typically achieved through a two-step process. The initial step involves the activation of the carboxylic acid, commonly by converting it into a more reactive intermediate such as an acid chloride or an ester.

The acid chloride can be prepared by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, the resulting acid chloride is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to yield the desired carbohydrazide. This method is efficient for producing N,N-disubstituted carbohydrazides by using corresponding substituted hydrazines. researchgate.net

Alternatively, the carboxylic acid can be esterified, for example, to its methyl or ethyl ester, and then treated with hydrazine hydrate, often under reflux conditions, to furnish the hydrazide. This pathway is also effective and is employed in the synthesis of various pyrazole-based hydrazides. ijpcbs.com The resulting 1,5-diphenyl-1H-pyrazole-4-carbohydrazide is a stable intermediate, valuable for constructing more complex molecules, such as Schiff bases, thiazolidinones, and other heterocyclic systems.

Grignard Reagents

The reaction of this compound and its ester derivatives with Grignard reagents (R-MgX) provides a direct method for introducing alkyl or aryl groups and creating new carbon-carbon bonds. The reactivity depends on the nature of the pyrazole substrate and the Grignard reagent used.

When the ethyl ester of a pyrazole carboxylic acid is treated with an excess of a Grignard reagent like methylmagnesium chloride, the reaction typically proceeds via nucleophilic acyl substitution followed by addition to the resulting ketone. This leads to the formation of a tertiary alcohol, such as a 2-(pyrazol-4-yl)propan-2-ol derivative. This transformation is based on the known reactivity of ester functional groups with organomagnesium compounds.

Interestingly, under certain conditions, intramolecular reactions can occur. For instance, derivatives of pyrazole-3-carboxylic acid have been shown to yield furo[3,4-c]pyrazol-6-one structures upon reaction with Grignard reagents, indicating a more complex reaction pathway involving cyclization.

Starting Material DerivativeGrignard ReagentMajor Product TypeReference
Pyrazole-4-carboxylic acid esterMethylmagnesium chlorideTertiary alcohol (e.g., 3-(1-hydroxy-1-methylethyl)pyrazole)
Pyrazole-3-carboxylic acid esterMethylmagnesium chlorideFuro[3,4-c]pyrazol-6-one

Formation of Fused Heterocyclic Systems

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups onto the pyrazole ring, intramolecular or intermolecular cyclization reactions can be initiated to construct bicyclic and polycyclic structures, significantly expanding the chemical diversity and potential applications of the core molecule.

Pyrazolo[3,4-d]pyridazine Derivatives

The synthesis of the pyrazolo[3,4-d]pyridazine ring system from a pyrazole-4-carboxylic acid requires the presence of a second functional group at an adjacent position (C3 or C5) on the pyrazole ring. Since the C5 position is substituted with a phenyl group, functionalization must occur at the C3 position.

A viable synthetic route involves a multi-step approach. First, the carboxylic acid at the C4 position is protected, typically as an ethyl ester. Next, a formyl group is introduced at the C3 position using a Vilsmeier-Haack reaction (POCl₃/DMF). scispace.comdegres.eursc.orgresearchgate.net This reaction is a well-established method for the formylation of electron-rich heterocyclic systems like N-substituted pyrazoles. beilstein-journals.org

The resulting ethyl 3-formyl-1,5-diphenyl-1H-pyrazole-4-carboxylate serves as a 1,3-dicarbonyl equivalent. This intermediate can then undergo a cyclocondensation reaction with hydrazine hydrate. researchgate.netumich.edu The hydrazine molecule reacts with both the formyl and the ester functionalities to form the fused six-membered pyridazine (B1198779) ring, yielding a 1,5-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivative. nih.gov This strategy highlights the utility of sequential functionalization and cyclization in building complex heterocyclic architectures.

Imidazo[4,5-b]pyridine Derivatives

The this compound can be directly utilized to construct fused imidazo[4,5-b]pyridine systems. This synthesis is typically achieved through the Phillips cyclization, a well-known method for forming the imidazole (B134444) ring of this fused system.

In this reaction, this compound is condensed with a diaminopyridine, such as 2,3-diaminopyridine or 3,4-diaminopyridine. The reaction is generally carried out at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation to facilitate the cyclodehydration process. The condensation results in the formation of a 2-substituted imidazo[4,5-b]pyridine, where the substituent at the 2-position is the 1,5-diphenyl-1H-pyrazol-4-yl moiety. The resulting compounds merge the structural features of both pyrazole and imidazopyridine, two pharmacologically significant heterocycles. encyclopedia.pub

Furo-pyrazolone Architectures

The formation of fused furo-pyrazolone systems from pyrazole carboxylic acid derivatives can be an outcome of their reactions with organometallic reagents. Specifically, the reaction of certain pyrazole-3-carboxylic acid derivatives with Grignard reagents has been reported to yield 2-aryl-4-methyl-3,4-diphenyl-2,4-dihydro-6H-furo[3,4-c]pyrazol-6-ones.

This transformation involves a complex sequence where the Grignard reagent interacts with the ester group, followed by an intramolecular cyclization involving the benzoyl group present at the C4 position of the starting material. The reaction leads to the formation of a fused five-membered furanone ring onto the pyrazole core, creating a rigid, bicyclic furo-pyrazolone architecture. While this specific reaction has been detailed for 3-carboxy-4-benzoyl pyrazoles, it illustrates a potential pathway for creating fused furanone rings from appropriately substituted this compound derivatives.

Halogenation and Other Substitutions for Structure-Activity Modulation

The biological activity of this compound can be significantly modulated by introducing various substituents, particularly halogens, onto the N1-phenyl and C5-phenyl rings. These modifications alter the molecule's electronic, steric, and lipophilic properties, which are critical for its interaction with biological targets. Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of these compounds.

A notable example is the development of 1-phenylpyrazole-4-carboxylic acid derivatives as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. In these studies, substitutions on the N1-phenyl ring were systematically explored. It was found that introducing groups like cyano (-CN) and bulky alkyl ethers (e.g., neopentyloxy) at the meta and para positions of the N1-phenyl ring led to highly potent inhibitors. For instance, 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid was identified as a particularly potent compound.

Halogenation of the phenyl rings is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. For pyrazole-based inhibitors, the position and nature of the halogen can have a profound impact on activity. For example, in a series of pyrazole-based inhibitors for other targets, the introduction of halogens like fluorine, chlorine, or bromine on the phenyl rings was evaluated, showing that potency generally decreases as the halogen size increases, although exceptions exist. These findings underscore the importance of targeted substitutions for fine-tuning the pharmacological profile of the this compound scaffold.

Base ScaffoldSubstitution on Phenyl Ring(s)TargetEffect on ActivityReference
1-Phenylpyrazole-4-carboxylic acid3-cyano-4-neopentyloxy on N1-phenylXanthine OxidasePotent inhibition
Pyrazolo[1,5-a]quinazoline3-fluoro on a phenyl substituentmGlu2/mGlu3Increased potency compared to larger halogens
Pyrazolo[1,5-a]quinazoline3-chloro on a phenyl substituentmGlu2/mGlu3Moderate potency
Pyrazolo[1,5-a]quinazoline3-bromo on a phenyl substituentmGlu2/mGlu3Decreased potency
3,5-Diphenylpyrazole derivativeHalophenol at C3/C5 positionMeprin α and βPotent inhibition

Advanced Spectroscopic and Structural Elucidation of 1,5 Diphenyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be employed to confirm its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the two phenyl substituents, and the carboxylic acid group.

The lone proton on the pyrazole ring (H-3) would appear as a singlet, typically in the downfield region of the spectrum, due to the deshielding effect of the aromatic heterocyclic system. Based on data from similar pyrazole structures, this signal is anticipated to be in the range of δ 8.0-8.6 ppm.

The protons of the two phenyl rings will present as complex multiplets in the aromatic region (approximately δ 7.2-7.8 ppm). The specific chemical shifts and splitting patterns would depend on the electronic environment and the rotational freedom of the phenyl groups at the N-1 and C-5 positions.

The carboxylic acid proton (-COOH) is characteristically broad and appears significantly downfield due to strong deshielding and hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration and is expected to be observed above δ 12.0 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-COOH> 12.0Singlet (broad)
Pyrazole H-38.0 - 8.6Singlet
Phenyl H (N-1 and C-5)7.2 - 7.8Multiplet

Note: The data in this table is illustrative and represents expected values for this compound based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the pyrazole ring carbons, and the carbons of the two phenyl rings.

The carbonyl carbon of the carboxylic acid group is expected to resonate at the most downfield position, typically in the range of δ 165-175 ppm. The carbons of the pyrazole ring (C-3, C-4, and C-5) would appear in the aromatic region, with their specific shifts influenced by the phenyl substituents. The C-5 carbon, being attached to a phenyl group and adjacent to the carboxylic acid, would likely be found around δ 140-150 ppm, while C-3 would be in a similar region. The C-4 carbon, bearing the carboxylic acid group, would be expected around δ 110-120 ppm.

The carbons of the two phenyl rings would produce a series of signals in the typical aromatic range of δ 125-140 ppm. The number of signals would depend on the symmetry and rotation of the phenyl rings.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-COOH165 - 175
Pyrazole C-5140 - 150
Pyrazole C-3138 - 148
Phenyl C (ipso, N-1 and C-5)135 - 145
Phenyl C (ortho, meta, para)125 - 130
Pyrazole C-4110 - 120

Note: The data in this table is illustrative and represents expected values for this compound based on the analysis of structurally similar compounds. Actual experimental values may vary.

To unambiguously assign the proton signals, a two-dimensional Correlation Spectroscopy (COSY) experiment would be performed. This technique reveals correlations between protons that are coupled to each other. In the case of this compound, COSY would be crucial for assigning the protons within each of the phenyl rings by showing the connectivity between adjacent ortho, meta, and para protons. It would also confirm the absence of coupling for the singlet H-3 proton of the pyrazole ring and the carboxylic acid proton.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode ESI-MS, this compound would be expected to readily lose a proton from the carboxylic acid group to form the deprotonated molecule [M-H]⁻. Given the molecular formula C₁₆H₁₂N₂O₂, the molecular weight is 264.28 g/mol . Therefore, the ESI-MS spectrum in negative mode should show a prominent peak at a mass-to-charge ratio (m/z) of 263.27.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of the molecule. For the [M-H]⁻ ion of this compound, the theoretical exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This precise mass measurement would allow for the unambiguous confirmation of the molecular formula C₁₆H₁₁N₂O₂⁻ for the deprotonated species, distinguishing it from other potential compounds with the same nominal mass.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, these techniques reveal key vibrational frequencies that correspond to specific bonds and functional moieties within the structure.

For pyrazole carboxylic acid derivatives, the IR spectra typically show a broad absorption band for the O–H stretching of the carboxylic acid group. For instance, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, this bonded O–H stretching absorption is observed at 3419 cm⁻¹. uomphysics.net The C=O stretching vibration of the carboxylic acid is also a prominent feature, often appearing around 1712 cm⁻¹, with its exact position influenced by hydrogen bonding. uomphysics.net

The aromatic C-H stretching vibrations from the phenyl rings are generally observed in the region of 3100–3000 cm⁻¹. uomphysics.netekb.eg For example, derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde show aromatic C-H stretching at 3062-3125 cm⁻¹. ekb.eg The stretching and bending vibrations for the pyrazole ring C–C and C–N bonds typically appear in the fingerprint region, such as at 1531 cm⁻¹ for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. uomphysics.net

In derivatives where other functional groups are present, their characteristic absorption bands are also evident. For instance, the presence of a cyano (CN) group is identified by a sharp band around 2220 cm⁻¹. ekb.eg Amino (NH2) groups exhibit stretching vibrations in the range of 3489-3168 cm⁻¹. ekb.eg

The table below summarizes typical IR absorption bands for functional groups in this compound and its derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylic AcidO-H Stretch (bonded)~3419 uomphysics.net
Carboxylic AcidC=O Stretch~1712 uomphysics.net
Aromatic RingC-H Stretch3000-3125 ekb.eg
Pyrazole RingC-C, C-N Stretch~1531 uomphysics.net
Cyano GroupC≡N Stretch~2220 ekb.eg
Amino GroupN-H Stretch3168-3489 ekb.eg

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure. For derivatives of pyrazole carboxylic acids, this technique has been used to establish their crystal systems, space groups, and unit cell parameters. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic system with the space group P21/c. bohrium.comresearchgate.net Its unit cell parameters were determined to be a = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, and β = 97.816(14)°. bohrium.comresearchgate.net

Another derivative, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, also crystallizes in a monoclinic system, with unit cell dimensions of a = 3.7937 (5) Å, b = 21.613 (3) Å, and c = 11.1580 (16) Å, with β = 92.170 (2)°. nih.govresearchgate.net The asymmetric unit of a related compound, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, was found to contain two independent molecules. nih.gov

The data obtained from single crystal X-ray diffraction allows for the precise determination of molecular geometry, including the planarity of the pyrazole ring and the torsion angles of the substituent groups. For instance, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the phenyl group is twisted by 48.13 (3)° relative to the plane of the pyrazole ring. nih.govnih.gov

The table below presents crystallographic data for some derivatives of phenyl-pyrazole carboxylic acid.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateMonoclinicP21/ca = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, β = 97.816(14)° bohrium.comresearchgate.net
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidMonoclinicP2/na = 3.7937 (5) Å, b = 21.613 (3) Å, c = 11.1580 (16) Å, β = 92.170 (2)° nih.govresearchgate.net
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylateTriclinicP-1a = 9.2015 (8) Å, b = 10.4638 (9) Å, c = 16.9332 (15) Å, α = 97.515 (2)°, β = 104.605 (2)°, γ = 104.578 (2)° nih.gov

The solid-state packing of molecules is governed by a variety of intermolecular interactions, with hydrogen bonding playing a crucial role, particularly in carboxylic acid derivatives. X-ray crystallography allows for the detailed analysis of these interactions.

In the crystal structure of pyrazole carboxylic acids, a common motif is the formation of centrosymmetric dimers through O–H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. uomphysics.netresearchgate.net For instance, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, these intermolecular O–H···O hydrogen bonds link the molecules to form inverted dimers. uomphysics.net

The N···N distance in hydrogen-bonded frameworks of aromatic tetra-1H-pyrazole linkers has been measured to be in the range of 2.855 Å to 2.890 Å, which falls into the category of strong hydrogen bonds. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound and its derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions.

The UV-Vis spectrum of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, shows an absorption peak at 266 nm, which is attributed to n→π* transitions. bohrium.com Phenyl-substituted derivatives of 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) exhibit a long-wavelength absorption band in the range of 340-400 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the pyrazole and phenyl rings.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound (C₁₆H₁₂N₂O₂), the calculated elemental composition is approximately C, 72.72%; H, 4.58%; N, 10.60%. alfa-chemistry.com Experimental values obtained for various derivatives are expected to be in close agreement with the calculated percentages, typically within a ±0.4% margin, to confirm the compound's purity and proposed structure.

For example, the elemental analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₁H₁₀N₂O₂) was calculated as C, 65.34%; H, 4.98%; N, 13.85%. The found experimental values were C, 65.39%; H, 4.95%; N, 13.90%, which are in excellent agreement with the theoretical values. uomphysics.net Similarly, for a derivative with the formula C₂₄H₁₈N₂O, the calculated values were C, 82.26%; H, 5.18%; N, 7.99%, and the found values were C, 82.35%; H, 5.10%; N, 7.80%. ekb.eg

The table below shows a comparison of calculated and found elemental analysis data for a selection of pyrazole derivatives.

Compound FormulaElementCalculated (%)Found (%)Reference
C₁₁H₁₀N₂O₂C65.3465.39 uomphysics.net
H4.984.95 uomphysics.net
N13.8513.90 uomphysics.net
C₂₄H₁₈N₂OC82.2682.35 ekb.eg
H5.185.10 ekb.eg
N7.997.80 ekb.eg
C₂₂H₁₇N₃C81.7181.75 ekb.eg
H5.305.22 ekb.eg
N12.9913.10 ekb.eg
C₂₂H₁₆N₈C67.3467.40 ekb.eg
H4.114.21 ekb.eg
N28.5528.37 ekb.eg

Computational Chemistry and Theoretical Investigations of 1,5 Diphenyl 1h Pyrazole 4 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of pyrazole (B372694) derivatives, enabling the prediction of molecular geometries, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) has become a standard method for studying pyrazole derivatives due to its balance of accuracy and computational efficiency. jcsp.org.pknih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. jcsp.org.pkresearchgate.net For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, an analogue, revealed that the molecule adopts a planar conformation, where all its atoms lie in the same plane. nih.gov This planarity is a key factor influencing its electronic properties. nih.gov

These computational approaches have been successfully applied to various pyrazole-carboxamides and other derivatives to optimize their ground state geometries. jcsp.org.pknih.gov The calculations confirm the stability of the optimized structures by performing vibrational frequency analysis, where the absence of imaginary frequencies indicates a true energy minimum. nih.gov

The accuracy of DFT calculations is highly dependent on the chosen level of theory, which includes the functional and the basis set. A common and effective combination for pyrazole analogues is the B3LYP functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) paired with a Pople-style basis set, such as 6-31G(d) or 6-31G(d,p). jcsp.org.pknih.govresearchgate.netnih.gov These basis sets are known to provide reliable results for geometry optimization and electronic property calculations of organic molecules. jcsp.org.pknih.gov

For more precise results, larger basis sets like the triple-zeta basis set with polarization functions (e.g., TZ2P) can be employed. A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid utilized the B3LYP/TZ2P level of theory for its geometry optimization and subsequent calculations, demonstrating the importance of selecting appropriate theoretical models to achieve high accuracy. uomphysics.net The choice of the functional and basis set is a critical step that dictates the quality of the theoretical predictions.

Molecular Orbital Analysis

Molecular orbital (MO) analysis is essential for understanding the electronic behavior and reactivity of molecules. It focuses on the distribution and energy of electrons in different orbitals.

Frontier Molecular Orbital (FMO) theory centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The distribution and energies of these orbitals are key to predicting a molecule's reactivity and its participation in chemical reactions. libretexts.org

In studies of pyrazole derivatives, the HOMO is often located over the pyrazole and phenyl rings, while the LUMO's location can vary depending on the substituents. malayajournal.org For example, in some pyrimidine (B1678525) and pyrazole derivatives, the introduction of nitro groups leads to a significant localization of the LUMO on these electron-withdrawing groups, indicating a charge transfer character. researchgate.net This analysis helps in understanding the intramolecular charge transfer (ICT) processes that are vital for many of the molecule's properties. jcsp.org.pk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

Theoretical studies on pyrazole analogues have calculated these energy gaps to assess their stability. For instance, in a study of pyrazole-carboxamides, a smaller HOMO-LUMO gap in one of the analogues suggested it would have better electron delocalization characteristics. researchgate.net The energy gap is a valuable descriptor for predicting the electronic and optical properties of these compounds. ajchem-a.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Analogues

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Source(s)
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole B3LYP/6-31G(d,p) -5.2822 -1.2715 4.0106 malayajournal.org
Analogue from Pyrazole-Carboxamides Study B3LYP/6-31G* Not specified Not specified Smaller gap implies better electron delocalization researchgate.net

Note: Specific energy values for all compounds are not always detailed in the source abstracts. The table reflects the available data.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. nih.govmalayajournal.org An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. walisongo.ac.idchemrxiv.org

Typically, red or orange regions represent negative electrostatic potential, indicating areas of high electron density that are susceptible to electrophilic attack. nih.govmalayajournal.org These are often found around electronegative atoms like oxygen or nitrogen. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. walisongo.ac.id

In the analysis of pyrazole derivatives, MEP maps have identified the amide and nitro groups as centers for electrophilic attacks. nih.gov For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map showed pronounced negative potential around the oxygen atoms of the carboxylic acid group, highlighting them as nucleophilic sites. nih.gov This analysis provides a clear, visual guide to the chemical reactivity of different parts of the molecule, aiding in the prediction of intermolecular interactions and reaction mechanisms. malayajournal.orgchemrxiv.org

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the solid-state architecture of molecular crystals, influencing properties such as stability, solubility, and polymorphism. For 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and its analogues, computational methods provide profound insights into the non-covalent forces that govern their crystal packing. These forces primarily include hydrogen bonds, van der Waals forces, and π–π stacking interactions. The intricate interplay of these interactions dictates the three-dimensional arrangement of molecules in the crystal lattice.

The analysis generates two-dimensional fingerprint plots that summarize the distribution of intermolecular contacts. For analogous pyrazole structures, these plots typically show that H···H, O···H/H···O, and C···H/H···C contacts are the most significant. For instance, in the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, H···H contacts account for 41.5% of the Hirshfeld surface, while O···H/H···O contacts contribute 22.4%. nih.gov Similarly, for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, H···H contacts are also the major interaction type. connectjournals.com

These analyses highlight the critical role of hydrogen bonding in the crystal structures of pyrazole carboxylic acids. The carboxylic acid group typically forms strong, classic O—H···O hydrogen bonds, leading to the formation of centrosymmetric R²₂(8) dimeric motifs. cambridge.orgnih.gov Additionally, other weaker hydrogen bonds, such as C—H···O, C—H···N, and N—H···N, contribute to the formation of a stable, three-dimensional supramolecular network. cambridge.orgnih.govcsic.es The Hirshfeld analysis visually confirms these interactions as bright red spots on the dnorm surface, indicating close intermolecular contacts that are shorter than the van der Waals radii sum of the interacting atoms.

Molecular Dynamics Simulations (Potential for future research)

While static computational methods like DFT and Hirshfeld analysis provide valuable information about molecular structure and crystal packing, Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound. eurasianjournals.com MD simulations could predict how the molecule and its potential complexes behave over time in a solvated, physiological environment, which is crucial for understanding its mechanism of action if considered for therapeutic applications.

Future research employing MD simulations could focus on several key areas. Firstly, simulations could elucidate the conformational flexibility of the molecule, identifying the most stable conformations in solution. Secondly, MD could be used to study the stability of the compound's interactions with biological targets, such as enzymes or receptors. By simulating the ligand-protein complex, researchers can calculate binding free energies, providing a more accurate prediction of binding affinity than static docking methods alone. eurasianjournals.com This approach would be invaluable for rational drug design, helping to optimize the structure of pyrazole derivatives to enhance their biological activity.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For pyrazole derivatives, theoretical studies, often employing Density Functional Theory (DFT), can elucidate the pathways of their synthesis. mdpi.com

The most common synthesis route for the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.gov Theoretical calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates. This allows for the determination of activation energies, which helps in predicting the reaction rate and understanding the factors that control the regioselectivity of the final product. globalresearchonline.net

Another significant pathway is the [3+2] cycloaddition reaction. mdpi.com Theoretical studies on these reactions can clarify whether the mechanism is concerted or stepwise and predict the preferred stereochemistry and regiochemistry of the resulting pyrazole ring. For example, Molecular Electron Density Theory (MEDT) studies have been used to analyze the [3+2] cycloaddition pathways in the formation of pyrazole systems, showing that while multiple pathways may be kinetically feasible, one is often strongly preferred, leading to high regioselectivity in the experimental outcome. nih.gov These computational investigations are vital for optimizing reaction conditions and designing novel, efficient synthetic routes to complex pyrazole derivatives.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Predictions

In the early stages of drug discovery, in silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. These predictions help to identify molecules with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. For this compound and its analogues, several key parameters are evaluated to assess their drug-likeness. semanticscholar.orgjohnshopkins.edu

These compounds are often evaluated against established criteria such as Lipinski's Rule of Five, which predicts oral bioavailability. nih.gov Computational models predict properties including intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. Studies on various pyrazole derivatives have shown that they generally exhibit good predicted oral bioavailability and adhere to Lipinski's rules, making them promising scaffolds for drug design. nih.govnih.gov

Table 1: Predicted Physicochemical and ADME Properties for Pyrazole Analogues

Property Predicted Value/Range Significance
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule of Five nih.gov
LogP (Lipophilicity) < 5 Adherence to Lipinski's Rule of Five nih.gov
Hydrogen Bond Donors < 5 Adherence to Lipinski's Rule of Five nih.gov
Hydrogen Bond Acceptors < 10 Adherence to Lipinski's Rule of Five nih.gov
Topological Polar Surface Area (TPSA) < 140 Ų Predicts cell permeability nih.gov
Human Intestinal Absorption High Indicates good potential for oral bioavailability semanticscholar.org
Blood-Brain Barrier (BBB) Permeation Variable (Often low) Determines potential for CNS activity semanticscholar.org

| CYP450 Inhibition | Generally low | Low potential for drug-drug interactions nih.gov |

Computational Toxicology Assessments

Alongside efficacy and pharmacokinetics, assessing the potential toxicity of a compound is a critical step in the development of new therapeutic agents. Computational toxicology provides rapid, cost-effective screening to flag potential liabilities early in the discovery process. In silico models can predict various toxicity endpoints for this compound and its analogues. nih.gov

These models use structural fragments and physicochemical properties to predict the likelihood of adverse effects such as mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity. For many pyrazole derivatives, in silico predictions suggest a low toxicity profile, indicating they are unlikely to be mutagenic or cause significant organ toxicity. nih.govnih.gov However, these predictions must always be confirmed through subsequent experimental assays.

Table 2: Predicted Toxicological Profile for Pyrazole Analogues

Toxicity Endpoint Predicted Result Implication
AMES Mutagenicity Low Probability / Negative Unlikely to be mutagenic nih.gov
Carcinogenicity Low Probability / Negative Unlikely to be carcinogenic nih.gov
Hepatotoxicity Low to Moderate Risk Potential for liver toxicity should be monitored semanticscholar.org

| Skin Sensitization | Low Probability | Unlikely to cause allergic skin reactions |

Pharmacological and Biological Activity Research on 1,5 Diphenyl 1h Pyrazole 4 Carboxylic Acid Derivatives

Antimicrobial Activity Studies

Derivatives of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid have demonstrated significant potential as antimicrobial agents. Researchers have explored their efficacy against a wide range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. These studies are crucial in the search for new treatments to combat the growing challenge of antimicrobial resistance.

Antibacterial Efficacy and Spectrum

Numerous studies have highlighted the antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. The structural modifications of the pyrazole (B372694) core have led to the discovery of compounds with potent antibacterial activity.

One study reported the synthesis of new 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives and their evaluation against various bacteria. The minimal inhibitory concentration (MIC) experiments showed that all tested compounds exhibited inhibitory effects on the growth of the microorganisms. Notably, one compound in the series demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Another investigation into 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives revealed that a sulfamide (B24259) derivative was the most effective, showing activity against both types of bacteria. researchgate.net

Further research on pyrazole-thiazole hybrids containing a hydrazone moiety identified potent antimicrobial agents. These compounds showed significant antibacterial activity with MIC and minimum bactericidal concentration (MBC) values ranging from 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov Similarly, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, with some compounds showing better in vitro activity than ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains. nih.gov The MIC values for some of these derivatives were found to be as low as 12.5 μg/ml. nih.gov

The table below summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainActivity (MIC/MBC in µg/mL)Reference
Pyrazole-thiazole hybridsS. aureus1.9 / 7.8 to 3.9 / 7.8 nih.gov
Imidazo-pyridine substituted pyrazolesGram-positive & Gram-negative strains<1 (MBC) nih.gov
Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli 19241 nih.gov
Aminoguanidine-derived 1,3-diphenyl pyrazolesMultidrug-resistant S. aureus1 to 32 nih.gov
Thiazolidinone-clubbed pyrazolesE. coli16 nih.gov
Tethered thiazolo-pyrazole derivativesMRSA4 nih.gov
Sulfamide derivative of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acidGram-positive & Gram-negative bacteria32 researchgate.net

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. These compounds have shown promise in combating various fungal pathogens.

A study on novel pyrazole carboxylic and dicarboxylic acid derivatives demonstrated their in vitro antifungal activity. nih.gov Another research effort focused on the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which were tested against seven phytopathogenic fungi. Many of these compounds displayed moderate to excellent antifungal activities. mdpi.comresearchgate.net For instance, one derivative exhibited significant activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov

The antifungal activity of selected pyrazole derivatives is presented in the table below.

Compound/DerivativeFungal StrainActivity (EC50 in µg/mL)Reference
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37 nih.gov
Isoxazolol pyrazole carboxylate 7aiAlternaria porri2.24 nih.gov
Isoxazolol pyrazole carboxylate 7aiMarssonina coronaria3.21 nih.gov
Isoxazolol pyrazole carboxylate 7aiCercospora petroselini10.29 nih.gov

Antimycobacterial Activity

The search for new drugs to treat tuberculosis has led to the investigation of pyrazole derivatives for their antimycobacterial activity. Several studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis.

Research on pyrazinoic acid esters, which share structural similarities with pyrazole carboxylic acids, revealed that several of these esters had substantially better in vitro activity than the first-line antituberculosis drug pyrazinamide (B1679903) against susceptible isolates of Mycobacterium tuberculosis. nih.gov These esters also showed activity against pyrazinamide-resistant isolates. nih.gov The minimal inhibitory concentrations (MICs) for these esters were lower than those for pyrazinamide at different pH levels. nih.gov Furthermore, these esters were active against Mycobacterium bovis and Mycobacterium kansasii, two species that are typically resistant to pyrazinamide. nih.gov

Anticancer and Antitumor Investigations

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology. Extensive research has been conducted to evaluate their potential as anticancer and antitumor agents, focusing on their ability to inhibit cancer cell growth and induce programmed cell death.

Antiproliferative Effects on Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative effects of this compound derivatives against a variety of human cancer cell lines. These studies have shown that modifications to the pyrazole structure can lead to potent cytotoxic activity.

For example, a series of novel indole (B1671886) derivatives linked to a pyrazole moiety displayed good-to-excellent antitumor activity against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) cell lines. semanticscholar.org Two compounds from this series exhibited excellent anticancer inhibition against the HepG2 cancer cell line with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were significantly lower than the standard reference drug, doxorubicin (B1662922) (IC50 = 24.7 ± 3.2 μM). semanticscholar.org

Another study on pyrazole derivatives containing a benzo[d]thiazole moiety found that one compound was particularly potent against triple-negative MDA-MB-231 breast cancer cells, non-triple-negative MCF-7 breast cancer cells, and two types of human hepatocarcinoma cell lines (HepG2 and SMMC-7721), with IC50 values of 2.41 µM, 2.23 µM, 3.75 µM, and 2.31 µM, respectively. nih.gov Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines, with IC50 values ranging from 3.9 to 35.5 μM. rsc.org

The antiproliferative activity of selected pyrazole derivatives is summarized in the table below.

Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a)HepG26.1 ± 1.9 semanticscholar.org
5-((1H-indol-3-yl)-methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b)HepG27.9 ± 1.9 semanticscholar.org
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l)MDA-MB-2312.41 nih.gov
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l)MCF-72.23 nih.gov
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l)HepG23.75 nih.gov
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l)SMMC-77212.31 nih.gov
1,3,5-trisubstituted-1H-pyrazole derivativesMCF-7, A549, PC-33.9–35.5 rsc.org

Apoptosis Induction Mechanisms

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Research has shown that this compound derivatives can trigger apoptosis in cancer cells through various molecular pathways.

One study investigated the effects of a series of pyrazole derivatives on a human triple-negative breast cancer cell line and found that the compounds induced apoptosis. nih.gov The mechanism of action was linked to the generation of reactive oxygen species (ROS) and the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.org Another study on novel pyrazole-indole hybrids demonstrated that the most potent anticancer compounds induced apoptosis in HepG2 cells, which was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3. semanticscholar.org

Furthermore, research on 1,3,5-trisubstituted-1H-pyrazole derivatives revealed that several of these compounds activated pro-apoptotic proteins such as Bax and p53, in addition to caspase-3. rsc.org Some of these derivatives were also found to induce DNA damage, suggesting a genotoxic mechanism that can trigger apoptosis. rsc.org Molecular docking studies have suggested that these compounds can bind to and inhibit the anti-apoptotic protein Bcl-2, further promoting cell death. rsc.org

Anti-inflammatory and Analgesic Research

The pyrazole nucleus is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone. cu.edu.egnih.govmdpi.com Motivated by this, researchers have synthesized and evaluated various derivatives of this compound for their potential as anti-inflammatory and analgesic agents. cu.edu.eg

Studies have shown that substituting the pyrazole ring with at least one aryl moiety is often essential for observing these activities. cu.edu.eg In one study, a series of novel pyrazole derivatives were synthesized and tested in vivo for their anti-inflammatory and analgesic effects. cu.edu.eg The results indicated that some of the synthesized compounds demonstrated moderate to good activity when compared to reference drugs like ibuprofen (B1674241) and celecoxib. cu.edu.eg Specifically, compounds designated as 4a and 11b in the study showed considerable anti-inflammatory effects, achieving a 67% reduction in inflammation after 3 hours. cu.edu.eg Notably, these compounds also exhibited less potential for gastric ulceration than ibuprofen. cu.edu.eg The research also found a correlation where compounds with good anti-inflammatory activity generally also possessed good analgesic properties. cu.edu.eg

Another study synthesized 1-phenyl-1H-pyrazole derivatives, including carboxylic acids and their precursors. semanticscholar.org The compounds 10b , 11b , 18 , and 19 from this research demonstrated strong anti-inflammatory activity in rats. semanticscholar.org These same compounds, along with ester 8b , also showed significant analgesic effects in mice. semanticscholar.org

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

This table summarizes the observed biological activities of specific this compound derivatives as reported in research studies.

CompoundActivity TypeObserved EffectReference
Compound 4aAnti-inflammatorySignificant activity, comparable to ibuprofen and celecoxib; 67% inflammation reduction after 3h. cu.edu.eg
Compound 11bAnti-inflammatorySignificant activity, comparable to ibuprofen and celecoxib; 67% inflammation reduction after 3h. cu.edu.eg
Compound 10bAnti-inflammatoryStrong activity observed in rats. semanticscholar.org
Compound 11bAnalgesicAppreciable activity observed in mice. semanticscholar.org
Compound 18Anti-inflammatoryStrong activity observed in rats. semanticscholar.org
Compound 19AnalgesicAppreciable activity observed in mice. semanticscholar.org

Antiviral Efficacy Studies

The structural versatility of pyrazole derivatives has also made them attractive candidates for antiviral drug discovery. Research has explored their efficacy against a range of viruses, including Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).

Herpes Simplex Viruses (HSV-1 and HSV-2) are a major global health concern, and the rise of resistance to conventional drugs necessitates the search for new antiviral agents. nih.govmdpi.com A series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and evaluated for their in vitro antiviral activity against HSV-1. researchgate.net Using a plaque-reduction assay with acyclovir (B1169) as the control, one compound in the series exhibited strong antiviral activity, with an IC₅₀ value of 0.02, which was comparable to the reference drug. researchgate.net

Further research into 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives also identified compounds with anti-HSV-1 activity. researchgate.net Compounds 2d , 3f , 3a , and 3c from this study demonstrated antiviral effects against HSV-1, with EC₅₀ values of 6.8 µM, 2.2 µM, 4.8 µM, and 0.52 µM respectively, without showing toxicity to the host Vero cells. researchgate.net

HCV infection is a leading cause of chronic liver disease worldwide. nih.gov Pyrazole derivatives have been investigated as potential inhibitors of HCV replication. One study reported on a new class of HCV inhibitors based on a pyrazolecarboxamide structure. nih.gov Several compounds from this series, including 6 , 7 , 8 , and 16 , were found to inhibit the subgenomic HCV replicon of genotype 1b with EC₅₀ values ranging from 5 to 8 µM. nih.gov These compounds showed even greater potency against the infectious Jc1 HCV genotype 2a. nih.gov Specifically, compound 6 had an EC₅₀ of 6.7 µM against genotype 1b and reduced the RNA copies of the infectious 2a clone by 82% at a 7 µM concentration. nih.gov

The reverse transcriptase (RT) enzyme is a critical target in HIV-1 therapy. nih.govnih.gov Its ribonuclease H (RNase H) function, which is essential for viral replication, remains an underexploited target for new drugs. nih.gov Researchers have developed a series of pyrrolyl–pyrazole carboxylic acids as novel RNase H inhibitors. nih.gov By moving away from a biologically unstable diketo acid (DKA) scaffold, these new derivatives showed promising results. nih.gov Among them, oxyphenylpyrrolyl–pyrazoles demonstrated inhibitory activities in the low micromolar to submicromolar range. nih.gov The most potent compound, 11b , emerged from this series. nih.gov These pyrazole carboxylic acid derivatives also showed favorable serum stability compared to their DKA counterparts. nih.gov

Table 2: Antiviral Activity of Selected Pyrazole Derivatives

This table presents the antiviral efficacy of specific this compound derivatives against various viruses, detailing their inhibitory concentrations.

CompoundVirus TargetActivity MetricValueReference
Unnamed DerivativeHSV-1IC₅₀0.02 (unit not specified) researchgate.net
Compound 2dHSV-1EC₅₀6.8 µM researchgate.net
Compound 3fHSV-1EC₅₀2.2 µM researchgate.net
Compound 6HCV (Genotype 1b)EC₅₀6.7 µM nih.gov
Compound 7HCV (Genotype 1b)EC₅₀5-8 µM range nih.gov
Compound 11bHIV-1 RNase HIC₅₀Low micromolar/submicromolar range nih.gov

Enzyme Inhibition Studies

Beyond their direct antimicrobial and anti-inflammatory effects, pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in physiological processes, such as blood pressure regulation.

Angiotensin-I-converting enzyme (ACE) is a key component of the renin-angiotensin system (RAS) and a primary target for the treatment of hypertension. nih.govfrontiersin.org ACE inhibitors are first-line drugs for managing high blood pressure. mdpi.com While research into pyrazole derivatives as ACE inhibitors is an area of interest, specific studies focusing on this compound derivatives for ACE inhibition were not prominently available in the reviewed literature. The broader class of pyrazole-containing compounds continues to be explored for various enzyme inhibition activities, but targeted results for ACE inhibition by this specific scaffold require further investigation.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy for treating mood disorders and neurodegenerative diseases like Parkinson's disease. mdpi.comfrontiersin.org Pyrazole and pyrazoline scaffolds have been extensively studied for designing human monoamine oxidase (hMAO) inhibitors. mdpi.com

Research into halogenated pyrazoline derivatives has revealed potent and selective inhibition of MAO-B. nih.gov The substitution of halogens on the phenyl ring at the C5 position of the pyrazoline core has been shown to be a key factor in this activity. nih.gov For instance, studies have demonstrated that the inhibitory potency against MAO-B increases in the order of fluorine > chlorine > bromine substitution. nih.gov One particularly potent compound, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), exhibited a high degree of selectivity for MAO-B, with kinetic studies identifying it as a reversible and competitive inhibitor. nih.gov

Similarly, studies on 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles have provided further insights. mdpi.com While some derivatives showed inhibitory activity against both MAO-A and MAO-B, others displayed a preference for the B isoform. mdpi.com For example, compound P8, which features an unsubstituted phenyl ring at position 5, was active against hMAO-B in the low micromolar range while showing no activity for hMAO-A. mdpi.com

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-BReference
EH7 (Fluorine substituted)8.380.063133.0 nih.gov
EH6 (Chlorine substituted)>100.179>55.8 nih.gov
EH8 (Bromine substituted)4.310.25217.1 nih.gov
P8>1002.2943.67 mdpi.com
P13 (ortho-chloro substituted)5.743.111.85 mdpi.com

Aurora-A Kinase Inhibition

Aurora kinases are essential regulators of cell division, and their abnormal expression is linked to chromosomal instability and cancer. nih.gov This has made them an attractive target for the development of anticancer agents. nih.govmdpi.com Recent research has focused on pyrazole-4-carboxamide analogues as potent kinase inhibitors. nih.gov

A study identified a specific pyrazole-4-carboxamide derivative, compound 6k, as a highly cytotoxic agent against HeLa and HepG2 cancer cell lines. nih.gov This compound demonstrated selective inhibition of both Aurora kinase A and Aurora kinase B, with IC₅₀ values in the nanomolar range. nih.gov Molecular investigations confirmed that its mechanism of action involves the inhibition of phosphorylated Thr288 (Aurora kinase A) and phosphorylated Histone H3 (Aurora kinase B). nih.gov This inhibition leads to an arrest of the cell cycle in the G2/M phase and an increase in abnormal mitosis. nih.gov

CompoundTargetIC₅₀ (nM)Reference
Compound 6kAurora Kinase A16.3 nih.gov
Aurora Kinase B20.2

Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH) is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition has become a focal point for the development of novel fungicides. nih.govnih.gov Pyrazole-carboxamides represent a significant class of SDH inhibitors. nih.gov

Research into N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives has led to the discovery of compounds with enhanced fungicidal activity. nih.gov One compound, 7s, was identified as having exceptionally high activity against porcine SDH, with an IC₅₀ value significantly lower than that of the commercial fungicide fluxapyroxad. nih.gov Another derivative, compound 7u, showed potent fungicidal activity against wheat powdery mildew in greenhouse experiments. nih.gov

Further studies on N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives also revealed highly efficient and broad-spectrum antifungal activities against various plant pathogenic fungi. nih.gov Compound B6 from this series was a selective inhibitor against Rhizoctonia solani, with an in vitro EC₅₀ value comparable to the commercial fungicide thifluzamide. nih.gov This compound was found to damage the mycelium morphology and significantly inhibit SDH enzyme activity. nih.gov

CompoundTarget Organism/EnzymeActivity MetricValueReference
7sPorcine SDHIC₅₀0.014 µM nih.gov
7uWheat Powdery MildewEC₅₀0.633 mg/L nih.gov
B6Rhizoctonia solani (in vitro)EC₅₀0.23 µg/mL nih.gov
Thifluzamide (Reference)Rhizoctonia solani (in vitro)EC₅₀0.20 µg/mL nih.gov

Neuroprotective Potential

Derivatives of the pyrazole scaffold have demonstrated significant neuroprotective activity in various preclinical models. nih.gov This potential is often linked to their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders. mdpi.commdpi.com The inhibition of MAO-B can reduce the metabolism of dopamine, making it a valuable strategy in the management of Parkinson's disease. mdpi.com

In vitro assays using an N-methyl-D-aspartate (NMDA) toxicity model showed that certain 4,5-dihydro-1-H-pyrazole derivatives exhibit neuroprotective activity. nih.gov Another study on a series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamides also reported neuroprotective effects. nih.gov The design of new pyrazole derivatives continues to be a promising avenue for developing lead compounds for the treatment of mood disorders and neurodegenerative diseases. mdpi.com

Antidiabetic Research

Pyrazole-containing compounds have emerged as a versatile scaffold in the design of agents for managing diabetes mellitus. researchgate.netnih.gov These derivatives have been shown to target several key pathways involved in glucose homeostasis. researchgate.net The mechanisms of action include the inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, which are crucial for carbohydrate digestion and insulin (B600854) regulation. researchgate.netnih.gov

One study detailed the synthesis of pyrazole derivatives that showed potent in vitro inhibition of α-glucosidase and α-amylase, with IC₅₀ values comparable to the standard drug, Acarbose. nih.gov Another line of research identified a pyrazole derivative, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f), as a highly effective DPP-4 inhibitor, with an IC₅₀ value significantly lower than the reference drug sitagliptin. researchgate.net Furthermore, some pyrazole derivatives act as competitive antagonists at the cannabinoid-1 (CB1) receptor, a mechanism also linked to antidiabetic effects. researchgate.net

CompoundTarget EnzymeIC₅₀Reference
Pyz-1α-glucosidase75.62 ± 0.56 µM nih.gov
Pyz-1α-amylase119.3 ± 0.75 µM
Pyz-2α-glucosidase95.85 ± 0.92 µM nih.gov
Pyz-2α-amylase120.2 ± 0.68 µM
Compound 2fDPP-41.266 ± 0.264 nM researchgate.net
Acarbose (Reference)α-glucosidase72.58 ± 0.68 µM nih.gov
Acarbose (Reference)α-amylase115.6 ± 0.574 µM
Sitagliptin (Reference)DPP-44.380 ± 0.319 nM researchgate.net

Receptor Modulatory Activities

Cannabinoid Receptor Type 1 (CB1) Antagonism

The 1,5-diarylpyrazole scaffold is the foundational structure for a well-known class of Cannabinoid Receptor Type 1 (CB1) antagonists. wikipedia.orgjbclinpharm.org The first selective CB1 receptor antagonist to be extensively characterized was Rimonabant, a 1,5-diarylpyrazole derivative. wikipedia.orgjbclinpharm.org Antagonism of the CB1 receptor has been pursued as a therapeutic strategy for treating obesity and metabolic disorders. nih.govnih.gov However, adverse effects associated with central nervous system (CNS) activity led to the withdrawal of early antagonists like Rimonabant. nih.gov

Subsequent research has focused on developing novel analogues with reduced brain penetration to circumvent these CNS-related side effects. nih.gov One such effort involved modifying the 1-aminopiperidine (B145804) group of Rimonabant to a 4-aminopiperidine, which was then functionalized with various groups. nih.gov Many of these new compounds were found to be potent inverse agonists of the human CB1 (hCB1) receptor, with several exhibiting Kₑ values of ≤ 20 nM. nih.gov For instance, compound 8c was characterized as an inverse agonist of the hCB1 receptor with an EC₅₀ of 20 nM, comparable to Rimonabant's 5 nM. nih.gov Structure-activity relationship studies have shown that for optimal binding and activity at the CB1 receptor, specific substitutions are preferred, such as a para-substituted phenyl ring at the pyrazole 5-position and a 2,4-dichloro-substituted phenyl ring at the 1-position. wikipedia.org

CompoundActivity TypeReceptorActivity MetricValueReference
RimonabantInverse Agonist / AntagonisthCB1Kᵢ2 nM jbclinpharm.org
RimonabantInverse AgonisthCB1EC₅₀5 nM nih.gov
Compound 8cInverse AgonisthCB1EC₅₀20 nM nih.gov

Mechanistic Investigations of Biological Activities

The mechanisms through which pyrazole derivatives exert their biological effects are a significant area of research. Studies have delved into their cytotoxic and pro-oxidant activities, as well as their specific molecular interactions with protein targets, to understand how they function at a cellular level.

Cytotoxic and Pro-oxidant Potential (e.g., Reactive Oxygen Species Production)

Investigations have shown that certain pyrazole derivatives possess cytotoxic and pro-oxidant capabilities. The compound 3,5-diphenyl-1H-pyrazole, a related structure, has been demonstrated to have cytotoxic potential in cultured human whole blood cells. tandfonline.com This was observed through both MTT and lactate (B86563) dehydrogenase (LDH) assays, which measure cell viability and cytotoxicity, respectively. tandfonline.com Furthermore, this compound was found to increase the levels of Total Oxidative Stress (TOS) in a dose-dependent manner, indicating a pro-oxidant effect. tandfonline.com

The mechanism of cytotoxicity for some pyrazole derivatives is linked to the generation of reactive oxygen species (ROS). nih.govwaocp.org For instance, the derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (referred to as compound 3f) was found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.govwaocp.org This apoptotic effect was associated with an elevated level of ROS and increased activity of caspase 3, a key enzyme in the apoptosis pathway. nih.govwaocp.org This suggests that for certain cancer cell lines, the compound's ability to trigger apoptosis is mediated through the production of ROS. nih.govwaocp.org The antioxidant activity of the pyrazole core is attributed to the NH proton, and these compounds can prevent oxidative stress by diminishing lipid peroxidation. nih.gov

Table 1: Cytotoxic and Pro-oxidant Effects of 3,5-diphenyl-1H-pyrazole on Human Blood Cells Data extracted from a study on cultured human whole blood cells.

Concentration (µg/mL)Cell Viability (MTT Assay) %Cytotoxicity (LDH Release) %Total Oxidant Status (TOS) (µmol H₂O₂ Equiv./L)
Control100.00 ± 0.002.87 ± 0.359.87 ± 0.33
1091.54 ± 2.654.14 ± 0.2511.23 ± 0.27
2586.43 ± 2.016.87 ± 0.4113.01 ± 0.29
5079.12 ± 1.8711.45 ± 0.5515.44 ± 0.36
10068.75 ± 2.1118.98 ± 0.6718.98 ± 0.41
25055.43 ± 1.9827.65 ± 0.8924.56 ± 0.55
50041.21 ± 2.3441.21 ± 1.0131.23 ± 0.67

Binding Affinity and Molecular Interactions with Biological Targets

Molecular docking studies are widely used to investigate the binding affinity and molecular interactions between small molecules, like pyrazole derivatives, and their biological targets. These computational studies help to elucidate the potential mechanisms of action and guide the design of more potent compounds.

Derivatives of 1,5-diaryl pyrazole have been studied as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation therapy. mdpi.commdpi.com Molecular docking analyses of a series of these compounds revealed significant binding affinities for the COX-2 active site. mdpi.com The interactions observed were primarily hydrogen bonds and π–π stacking. mdpi.com For example, compounds designated T3 and T5 in a study showed high binding affinities, with binding free energies of -10.20 kcal/mol and -10.80 kcal/mol, respectively. mdpi.com These interactions typically involved the sulphonamide group and the pyrazole nucleus, mimicking the binding of known inhibitors like celecoxib. mdpi.com

Other research has explored the binding of pyrazole derivatives to different targets. Docking studies have shown that these compounds may act as potential inhibitors of various protein kinases, such as Aurora A, CDK2, and VEGFR2, which are implicated in cancer. nih.gov Additionally, 1,3-diphenyl-1H-pyrazole derivatives have been identified as a new class of potent partial agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a target for anti-diabetic drugs. researchgate.net In vitro assays confirmed the nanomolar binding affinity of these derivatives to PPARγ. researchgate.net

Table 2: Molecular Docking Results of 1,5-Diaryl Pyrazole Derivatives with COX-2 (PDB: 6COX) This table summarizes the binding energies and key molecular interactions for selected compounds from a research study.

Compound IDBinding Energy (ΔGb in kcal/mol)Interacting Amino Acid ResiduesType of Interaction
T2-9.69HIS 90, GLN 192Hydrogen Bonding
T3-10.20HIS 90, ARG 513Hydrogen Bonding
T5-10.80HIS 90, ARG 513Hydrogen Bonding
T6-10.11HIS 90, GLN 192Hydrogen Bonding
T9-9.98HIS 90, ARG 513Hydrogen Bonding
Celecoxib (Standard)-11.52HIS 90, ARG 513Hydrogen Bonding

Structure Activity Relationship Sar Studies of 1,5 Diphenyl 1h Pyrazole 4 Carboxylic Acid Derivatives

Influence of Substituent Variation on Biological Activity

The biological activity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the two phenyl rings (at the N-1 and C-5 positions) and modifications of the carboxylic acid group at the C-4 position. These variations can affect the molecule's potency, selectivity, and pharmacokinetic properties.

Substituents on the Phenyl Rings:

Research has shown that the introduction of various functional groups on the N-1 and C-5 phenyl rings can modulate the anti-inflammatory, anticancer, and antimicrobial activities of these compounds. For instance, in the context of anti-inflammatory activity, particularly as cyclooxygenase-2 (COX-2) inhibitors, specific substitutions are crucial. A series of 1,5-diarylpyrazoles were synthesized and evaluated for their COX inhibitory activity. It was found that a p-sulfamoylphenyl group at the N-1 position is a key feature for potent and selective COX-2 inhibition, a characteristic seen in the selective COX-2 inhibitor celecoxib (B62257). nih.govnih.gov

Similarly, for anticancer activity, substitutions on the phenyl rings play a critical role. Studies on 1,5-diarylpyrazole carboxamide derivatives have revealed that certain substitutions can lead to significant cytotoxic effects against various cancer cell lines. For example, a derivative bearing a p-tolyl group at the C-5 position and a specific carboxamide side chain exhibited prominent cytotoxic effects against K-562 and Hep-G2 cell lines. ekb.eg The presence of electron-withdrawing groups, such as chlorine or bromine, on the C-5 phenyl ring has also been associated with potent anti-inflammatory and anticancer activities. mdpi.comnih.gov

In the realm of antimicrobial agents, modifications on the phenyl rings have also yielded compounds with significant activity. For example, the introduction of certain substituents can enhance the antibacterial and antifungal properties of the pyrazole (B372694) core. nih.govnih.gov

Modifications of the Carboxylic Acid Group:

The carboxylic acid moiety at the C-4 position is another key site for modification. Conversion of the carboxylic acid to amides, esters, or other bioisosteres can significantly impact the biological activity. For instance, a series of 1,5-diarylpyrazole carboxamide derivatives were designed and synthesized, with results indicating that the nature of the amide substituent is crucial for anticancer activity. ekb.eg The rationale behind such modifications often involves improving cell permeability, modulating solubility, or introducing new interaction points with the biological target.

The following table summarizes the influence of various substituents on the biological activities of this compound derivatives based on findings from multiple studies.

Position of Substitution Substituent Observed Biological Activity Reference
N-1 Phenylp-SulfamoylPotent and selective COX-2 inhibition nih.govnih.gov
C-5 Phenylp-TolylProminent cytotoxic effect against cancer cells ekb.eg
C-5 Phenyl4-ChlorophenylEffective anti-inflammatory and antimicrobial activity nih.govbenthamdirect.com
C-5 Phenyl3,4-DimethoxyphenylNotable cytotoxic activity ekb.eg
C-4 PositionN-Benzyl-N-hydroxy-carboxamideEnhanced anticancer properties ekb.eg

Positional Isomerism and its Impact on Pharmacological Profiles

The spatial arrangement of the functional groups around the central pyrazole ring, known as positional isomerism, has a profound impact on the pharmacological profiles of diphenyl-pyrazole derivatives. The relative positions of the two phenyl groups and the carboxylic acid moiety are critical determinants of how the molecule interacts with its biological target.

Furthermore, the position of substituents on the phenyl rings themselves can lead to different pharmacological outcomes. For example, an electron-withdrawing group at the ortho position of a phenyl ring in certain pyrazole derivatives was found to elicit a strong anti-inflammatory effect, though with weaker COX-2 inhibition compared to other analogs. nih.gov This suggests that even subtle changes in substituent positioning can alter the mechanism of action or the selectivity profile of the compound.

The regioselectivity of the synthesis of substituted pyrazoles is a critical aspect, as it determines which isomers are formed. Different reaction conditions can favor the formation of one regioisomer over another, highlighting the importance of controlled synthesis in developing pharmacologically active compounds. nih.gov The tautomeric nature of the pyrazole ring can also lead to a mixture of isomers during synthesis, and the ratio of these isomers can be influenced by the nature of the substituents and the solvent used. nih.gov

Rational Design Principles for Enhanced Bioactivity

The development of this compound derivatives with enhanced bioactivity has been increasingly guided by rational design principles. This approach leverages an understanding of the target's three-dimensional structure and the molecular interactions that govern ligand binding to design more potent and selective compounds. Key strategies employed include computational modeling, bioisosteric replacement, and scaffold decoration. nih.gov

Computational Modeling and Molecular Docking:

Molecular docking has become an indispensable tool in the rational design of pyrazole-based inhibitors. By simulating the binding of virtual compounds to the active site of a target protein, researchers can predict their binding affinity and orientation, providing insights for further optimization. For example, molecular docking studies have been used to design 1,5-diarylpyrazole derivatives as inhibitors of enzymes like cyclooxygenase (COX) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK). ekb.egmdpi.com These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. For instance, the ability of a compound to form a stable complex with the target's binding site, as predicted by its energy score, is a good indicator of its potential potency. ekb.eg

Bioisosteric Replacement and Scaffold Hopping:

Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. In the context of pyrazole derivatives, the pyrazole ring itself can act as a bioisostere for other aromatic rings like benzene. nih.gov This can lead to improved properties such as better solubility and lipophilicity. Furthermore, the carboxylic acid group can be replaced with other acidic bioisosteres to modulate the compound's properties.

Combinatorial Chemistry and Scaffold Decoration:

Rational design is also facilitated by generating combinatorial libraries of compounds based on a core scaffold like 1,5-diphenyl-1H-pyrazole. By systematically varying the substituents at different positions, a large number of derivatives can be created and screened for activity. nih.gov This approach, often combined with computational methods, allows for the rapid exploration of the chemical space around the core structure to identify key structural features required for enhanced bioactivity. The integration of combinatorial chemistry, molecular docking, and even deep learning has been proposed as a powerful strategy to accelerate the discovery of novel pyrazole-based inhibitors for various therapeutic targets. nih.gov

Advanced Applications and Future Research Directions

Role in Medicinal Chemistry and Drug Discovery

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. nih.govresearchgate.netspast.org Derivatives of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are actively investigated for their potential as therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research.

The core structure is a versatile starting point for synthesizing potent enzyme inhibitors. researchgate.net For instance, researchers have designed and synthesized a series of novel compounds based on a (1,3-diphenyl-1H-pyrazol-4-yl)methylene scaffold, a close isomer of the target compound, to act as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This enzyme is a key target for developing next-generation anti-inflammatory drugs that could offer fewer side effects than traditional NSAIDs. nih.gov In one study, a derivative, compound 14f , demonstrated potent inhibition of human mPGES-1 with an IC₅₀ value of approximately 36 nM, while showing no significant activity against COX-1/2 enzymes. nih.gov

Furthermore, derivatives such as 4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamide have been evaluated for their anticancer potential against various human cancer cell lines, including HepG2 (liver), Jurkat (T-cell), and DLD-1 (colon). nih.gov These studies highlight the pyrazole scaffold's utility in creating kinase inhibitors, which are a critical class of anticancer drugs. researchgate.netnih.gov

Table 1: Inhibitory Activity of a Diphenyl Pyrazole Derivative
CompoundTargetActivity (IC₅₀)Reference
14f (a 1,3-diphenyl-1H-pyrazol-4-yl derivative)Human mPGES-1~36 nM nih.gov

Applications in Agrochemicals

The phenylpyrazole structure is integral to the development of modern agrochemicals, where it forms the basis for a range of products designed to protect crops and enhance growth. globalresearchonline.net

The pyrazole scaffold is known for its broad-spectrum antimicrobial properties. ekb.egmdpi.com Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against various pathogens. researchgate.net For example, aminoguanidine-derived 1,3-diphenyl pyrazoles have shown potent activity against several bacterial strains, including multidrug-resistant clinical isolates, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/ml against Escherichia coli. nih.gov

In the field of pesticides, phenylpyrazoles represent a significant class of broad-spectrum insecticides. solutionsstores.com The most well-known member of this class, Fipronil, was developed to combat insect resistance to older pesticides. osu.edu The mechanism of action for phenylpyrazole insecticides involves blocking GABA-gated chloride channels in the central nervous system of insects. osu.eduontosight.aiyoutube.com This disruption leads to hyperexcitation, convulsions, and ultimately, the death of the insect. youtube.com This mode of action provides a selective toxicity that is over 500 times greater for insects than for mammals. osu.edu

The this compound moiety is a key precursor for creating pyrazole carboxamides, a class of compounds with noted insecticidal and acaricidal activities. globethesis.com Research has shown that derivatives can be highly effective against a range of pests. bohrium.comacs.org For instance, certain novel 1H-pyrazole-5-carboxylic acid derivatives have demonstrated significant mortality rates against aphids (Aphis fabae). d-nb.inforesearchgate.net

Table 2: Insecticidal Activity of Selected Pyrazole Derivatives
PestCompound TypeActivityConcentrationReference
Aphis fabae (Bean Aphid)α-hydroxymethyl-N-benzyl carboxamide (Ie)100% Foliar Contact Activity200 mg kg⁻¹ acs.org
Helicoverpa armigera (Cotton Bollworm)α-chloromethyl-N-benzyl carboxamide (Ij, Il)60% Stomach Activity5 mg kg⁻¹ acs.org
Aphis fabae1H-pyrazole-5-carboxylic acid derivative (7h)85.7% Mortality12.5 mg/L researchgate.net

Phenylpyrazole derivatives are a cornerstone in the creation of modern herbicides. bohrium.com These compounds often act by inhibiting crucial plant enzymes. nih.govrsc.org One major target is protoporphyrinogen (B1215707) oxidase (PPO), an enzyme involved in chlorophyll (B73375) and heme biosynthesis. rsc.org Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell membrane disruption and plant death. rsc.org

Another important target for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD inhibitors disrupt the biosynthesis of plastoquinones, which are essential for carotenoid production. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in affected weeds. nih.gov Numerous studies have focused on designing novel phenylpyrazole derivatives that exhibit potent, broad-spectrum herbicidal activity against various weeds while maintaining safety for crops like maize, cotton, and wheat. nih.govresearchgate.net For example, certain novel pyrazole derivatives showed excellent post-emergence herbicidal activity at a dosage of 150 g ai/ha. nih.gov

Beyond pest and weed control, pyrazole derivatives are also being explored as plant growth regulators. These compounds can influence various physiological processes, including growth, development, and stress responses. jst.go.jpjst.go.jp Research has shown that certain synthetic pyrazole derivatives can act as effective substitutes for natural plant hormones like auxin (IAA). researchgate.net

In studies on wheat seedlings, specific pyrazole derivatives applied at very low concentrations (10⁻⁸ M) led to significant increases in morphometric parameters, including the number and length of roots. researchgate.net These compounds also enhanced the content of photosynthetic pigments, such as chlorophyll a and b, by up to 34% and 61%, respectively, compared to controls. researchgate.net Other research has identified pyrazole derivatives that induce an "ethylene-like" triple response in Arabidopsis seedlings, characterized by reduced stem elongation, radial swelling of the hypocotyl, and an exaggerated apical hook. jst.go.jpjst.go.jp This indicates that these molecules can interact with or modulate plant hormone signaling pathways, opening avenues for developing new tools to manage crop architecture and development. google.comnasu-periodicals.org.ua

Integration into Materials Science

The pyrazole ring possesses unique photophysical properties that make it an attractive component for advanced materials, particularly in the field of organic electronics. researchgate.net Derivatives of pyrazole, especially pyrazolines, are known for their strong fluorescence and have been investigated for use in organic light-emitting diodes (OLEDs). researchgate.net

These compounds can be incorporated into OLEDs as either the emissive material in the light-producing layer or as the hole-transporting material, which facilitates the movement of positive charge carriers within the device. researchgate.netresearchgate.net The electron-rich nature of the pyrazole ring, combined with the potential for extended π-conjugation through attached phenyl groups, contributes to their bright luminescence. researchgate.net Researchers have synthesized highly efficient heteroleptic cerium(III) complexes incorporating substituted pyrazole ligands for use in blue OLEDs, achieving high brightness (29,200 cd m⁻²) and an external quantum efficiency of 12.5%. acs.org This demonstrates the potential of pyrazole-based structures, including the this compound framework, as building blocks for creating novel, high-performance materials for next-generation displays and lighting.

Supramolecular Assemblies

The construction of ordered, non-covalently bonded supramolecular structures is a rapidly advancing field, and pyrazole derivatives are key players due to their inherent ability to form predictable hydrogen bonds. The this compound molecule is an excellent candidate for designing complex supramolecular assemblies. The pyrazole ring itself offers a hydrogen bond donor (N-H, in its tautomeric form or in related pyrazoles) and acceptor (N) sites, facilitating the formation of robust N–H···N hydrogen bonds. semanticscholar.org

These primary interactions, along with weaker forces such as C–H···π and π···π stacking interactions, can direct the self-assembly of molecules into diverse and intricate architectures. semanticscholar.org The carboxylic acid group on the pyrazole ring introduces another powerful hydrogen bonding motif, the carboxylic acid dimer, formed through O–H···O interactions. nih.gov This multiplicity of interaction sites allows for the creation of higher-dimensional structures. For instance, polymers derived from pyrazole-carboxylic acid ligands have been shown to form two-dimensional layers that are further assembled into three-dimensional supramolecular architectures through interlayer hydrogen bonds and π···π stacking. rsc.org The non-coplanar orientation of the phenyl rings relative to the pyrazole core can also be exploited to create specific three-dimensional cavities and frameworks. semanticscholar.org This strategic approach allows for the controllable synthesis of novel supramolecular hydrogen-bonded organic frameworks (HOFs) with tailored properties. semanticscholar.org

Interaction TypeParticipating GroupsRole in AssemblyReference
Hydrogen BondingPyrazole N–H···NForms primary chains or networks. semanticscholar.org
Hydrogen BondingCarboxylic Acid O–H···OCreates strong dimer synthons. nih.gov
π···π StackingPhenyl and Pyrazole RingsStabilizes and organizes layers. semanticscholar.orgrsc.org
C–H···π InteractionsPhenyl C-H and Aromatic RingsContributes to overall structural stability. semanticscholar.org

Optoelectronic Properties in Polymeric Systems

Substituted pyrazoles are increasingly being incorporated into polymer structures to harness their unique optoelectronic properties. researchgate.net The nitrogen-rich pyrazole heterocycle can significantly influence the electronic characteristics of conjugated polymers. This "nitrogen-effect" is known to help stabilize the n-type doped (electron-rich) state of the material, which is beneficial for a range of electronic applications. bohrium.com

Polymers based on pyrazole-mediated monomers have demonstrated interesting optoelectronic behaviors. bohrium.com Spectroelectrochemical analyses of these polymers reveal electronic transitions attributed to π–π* transitions and the formation of charge carrier bands (polarons and bipolarons) upon electrochemical doping. bohrium.com These electronic changes are often accompanied by visible color changes, making these materials suitable for electrochromic devices, such as smart windows and displays. For example, one pyrazole-based polymer was observed to switch from chrome yellow to blue upon doping. bohrium.com Furthermore, polymers derived from pyrazole-5-carboxylic acid ligands have been shown to exhibit electrochemiluminescence (ECL), indicating their potential use in light-emitting electrochemical cells. rsc.org Theoretical studies on related pyrazole-carboxylic acid structures confirm their potential for optoelectronic applications, highlighting strong absorption properties in the UV region. nih.gov

Property / PhenomenonObservationPotential ApplicationReference
Electronic Transitionsπ–π* transitions and formation of new transitions upon doping.Conducting polymers, organic electronics. bohrium.com
ElectrochromismColor change from chrome yellow to blue upon doping.Electrochromic devices (smart windows, displays). bohrium.com
ElectroluminescenceHigh-intensity electrochemiluminescence (ECL) in solution.Luminescent sensors, organic light-emitting diodes (OLEDs). rsc.org
Charge Carrier BandsFormation of polarons and bipolarons upon doping.Fundamental to the conductivity of the polymer. bohrium.com

Development of Novel Dyes and Fluorescent Substances

The pyrazole nucleus is a valuable scaffold in the design of novel dyes and fluorescent materials. nih.govmdpi.com Its rigid, aromatic structure can be chemically modified to tune the photophysical properties of the resulting molecule. A series of fluorescent pyrazoline derivatives containing a pyrazole group have been synthesized and characterized, showing distinct UV-vis absorption and fluorescence emission properties. nih.gov These compounds typically exhibit two main absorption peaks at approximately 260 nm and 360 nm, with a maximum emission peak in the blue region of the spectrum, between 445-467 nm. nih.gov

An intriguing property observed in some pyrazole-based systems is crystallization-induced emission (CIE). semanticscholar.org In this phenomenon, the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. This is often due to the restriction of intramolecular rotations upon crystallization, which blocks non-radiative decay pathways and promotes light emission. semanticscholar.org The fluorescence of these pyrazole-based compounds can also be highly sensitive to their environment. For example, the fluorescence of certain derivatives can be significantly quenched by the presence of specific metal ions, such as Co²⁺, suggesting their potential use as chemosensors. nih.gov

PropertyCharacteristic FindingSignificanceReference
UV-vis AbsorptionTwo distinct absorption peaks (~260 nm and ~360 nm).Indicates specific electronic transitions within the molecule. nih.gov
Fluorescence EmissionMaximum emission in the blue region (445-467 nm).Useful for applications requiring blue light emitters. nih.gov
Crystallization-Induced Emission (CIE)Becomes highly emissive in the solid state.Advantageous for solid-state lighting and bio-imaging. semanticscholar.org
Fluorescence QuenchingFluorescence is quenched by certain metal ions (e.g., Co²⁺).Enables development of selective chemosensors. nih.gov

Future Perspectives and Emerging Research Avenues for this compound

The versatile nature of this compound opens up numerous avenues for future research and development. A primary direction is the rational design of more sophisticated supramolecular organic frameworks (SOFs) and hydrogen-bonded organic frameworks (HOFs). semanticscholar.org By modifying the phenyl substituents or introducing additional functional groups, researchers can create porous materials with tailored cavities for applications in gas storage, separation, and heterogeneous catalysis.

In the realm of materials science, the compound serves as a promising monomer for novel functional polymers. Future work will likely focus on synthesizing new conjugated polymers for advanced optoelectronic devices, including more efficient electrochromic systems, organic photovoltaics, and organic light-emitting diodes (OLEDs). bohrium.com The development of materials exhibiting strong crystallization-induced emission could lead to new technologies in solid-state lighting and organic electronics. semanticscholar.org

Another significant emerging avenue is the development of advanced chemical sensors. The sensitivity of the fluorescence of pyrazole derivatives to metal ions can be exploited to create highly selective and sensitive luminescent sensors for environmental monitoring and biological diagnostics. rsc.orgnih.gov The combination of the pyrazole core with other functional units could lead to multi-responsive materials that react to various stimuli such as light, heat, or specific chemical analytes. Furthermore, the increasing use of computational methods like Density Functional Theory (DFT) will accelerate the discovery process, allowing for the in-silico design and screening of new pyrazole-based materials with desired properties before their synthesis, saving time and resources. nih.gov

Q & A

Q. What established synthetic methodologies are used to prepare 1,5-diphenyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by alkaline hydrolysis of the intermediate ester to yield the carboxylic acid derivative. Key steps include:

  • Cyclocondensation : Performed in ethanol or acetic acid at 80–100°C for 6–12 hours to form the pyrazole ring .
  • Hydrolysis : The ester intermediate (e.g., ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate) is treated with aqueous NaOH or KOH to generate the carboxylic acid . Variations include substituting phenylhydrazine with substituted hydrazines to explore structural diversity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and aromatic proton environments. For example, the carboxylic proton appears as a singlet at δ ~12–13 ppm in DMSO-d6 .
  • X-ray Crystallography : Determines molecular geometry, dihedral angles between phenyl rings, and hydrogen-bonding networks. Ethyl ester derivatives (e.g., methyl 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylate) have been structurally resolved to validate computational models .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm1^{-1}) and N-H/O-H bonds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for pyrazole derivatives?

Discrepancies in spectral assignments or reactivity predictions can be addressed using:

  • Density Functional Theory (DFT) : Optimizes molecular geometries and calculates vibrational frequencies (IR) or chemical shifts (NMR) for direct comparison with experimental data .
  • Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites for electrophilic/nucleophilic attacks, aiding in mechanistic studies of functionalization reactions (e.g., acyl chloride formation) . Example: DFT studies on 1H-pyrazole-3-carboxamide derivatives validated intramolecular hydrogen bonding, explaining stability in specific tautomeric forms .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Functionalization : React the carboxylic acid with thiosemicarbazides or aminophenols to form amides or hydrazones, which exhibit improved antibacterial activity .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings to enhance interactions with bacterial enzymes. For instance, 4-benzoyl derivatives showed MIC values of 8–32 µg/mL against Staphylococcus aureus .
  • In Silico Screening : Use molecular docking to predict binding affinity with target proteins (e.g., DNA gyrase) before synthesis .

Q. How do reaction mechanisms differ between functionalization of the carboxylic acid and its acyl chloride?

  • Carboxylic Acid : Direct coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) forms amides. Steric hindrance from the 1,5-diphenyl groups may reduce yields, requiring optimized stoichiometry .
  • Acyl Chloride : Reacts rapidly with nucleophiles (e.g., 2,3-diaminopyridine) to form imidazo[1,2-a]pyridine derivatives via cyclocondensation. This pathway avoids racemization and enables regioselective substitutions .

Methodological Considerations

Q. What experimental precautions are necessary for handling this compound?

  • Stability : Store at 2–8°C in airtight containers to prevent hydrolysis or decarboxylation.
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO3_3) to prevent hazardous decomposition (COx_x, NOx_x) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, respiratory masks, and fume hoods due to potential irritancy .

Q. How can reaction yields be optimized for pyrazole-4-carboxylic acid derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to accelerate cyclocondensation steps .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .

Data Contradiction Analysis

Q. Why might spectral data for pyrazole derivatives vary between synthetic batches?

  • Tautomerism : Pyrazole rings can adopt 1H or 2H tautomeric forms, altering NMR peak positions.
  • Crystallinity : Amorphous vs. crystalline states affect IR peak sharpness. Solution: Standardize recrystallization protocols and confirm tautomer dominance via 15^15N NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.